N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Description
N-[(2Z)-6-Methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene-carboxamide moiety. Key structural attributes include:
- A 2,3-dihydro-1,3-benzothiazole ring system substituted with a 3-methyl group and a 6-methanesulfonyl group.
- A 5-nitrothiophene-2-carboxamide substituent attached via an imine bond (Z-configuration at the double bond).
- Molecular formula: C₁₄H₁₀N₃O₅S₃ (calculated molecular weight: 396.34 g/mol).
Its crystallographic properties, such as hydrogen bonding and packing, can be analyzed using tools like SHELX and ORTEP .
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S3/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXUWLEDGHQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrothiophene Moiety: This can be done through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it useful in the synthesis of dyes.
Polymers: Can be incorporated into polymer matrices to impart specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves interactions with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Electronic Properties:
- Chlorine (Analog): Moderately electron-withdrawing, contributing to lipophilicity but less reactive than nitro.
Hydrogen Bonding and Crystal Packing:
- The methanesulfonyl group in both compounds provides hydrogen-bond acceptors (sulfonyl oxygens), influencing crystal packing .
Crystallographic Analysis
- Structural Determination: Both compounds require single-crystal X-ray diffraction (SC-XRD) for conformational analysis. SHELX is widely used for refinement, while ORTEP aids in visualizing anisotropic displacement parameters.
- Hydrogen-Bonding Patterns: Graph set analysis could reveal differences in supramolecular architectures due to substituent-driven interactions.
Research Findings and Limitations
- Data Gaps: Experimental data on the target compound’s solubility, melting point, and bioactivity are unavailable in open literature. Comparisons rely on substituent chemistry and analog extrapolation.
- Synthetic Challenges: The Z-configuration at the imine bond necessitates precise stereochemical control during synthesis.
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a carboxamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O4S3
- Molecular Weight : 394.52 g/mol
- CAS Number : 683237-86-7
The biological activity of this compound is believed to be multifaceted:
- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Modulating Inflammatory Responses : It has been shown to affect the expression levels of inflammatory cytokines such as IL-6 and TNF-α.
- Inducing Apoptosis : The compound may promote apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Anti-Cancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer properties:
- Cell Proliferation Inhibition : Research indicates that this class of compounds can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. For instance, a similar compound was shown to significantly reduce cell viability in these lines through MTT assays .
- Induction of Apoptosis : Flow cytometry studies have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may inhibit key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been explored:
- Cytokine Suppression : Studies have shown that it can significantly decrease the levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
- Cell Migration Inhibition : Scratch wound healing assays have indicated that these compounds can hinder the migration of cancer cells, which is a critical step in tumor metastasis .
Summary of Biological Activities
Case Studies
- Study on Compound B7 :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
